molecular formula C8H11N5O4 B8557127 2-amino-9-(2,3-dihydroxypropoxy)-1H-purin-6-one

2-amino-9-(2,3-dihydroxypropoxy)-1H-purin-6-one

Cat. No. B8557127
M. Wt: 241.20 g/mol
InChI Key: ARGAGMONNGMNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-(2,3-dihydroxypropoxy)-1H-purin-6-one is a useful research compound. Its molecular formula is C8H11N5O4 and its molecular weight is 241.20 g/mol. The purity is usually 95%.
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properties

Product Name

2-amino-9-(2,3-dihydroxypropoxy)-1H-purin-6-one

Molecular Formula

C8H11N5O4

Molecular Weight

241.20 g/mol

IUPAC Name

2-amino-9-(2,3-dihydroxypropoxy)-1H-purin-6-one

InChI

InChI=1S/C8H11N5O4/c9-8-11-6-5(7(16)12-8)10-3-13(6)17-2-4(15)1-14/h3-4,14-15H,1-2H2,(H3,9,11,12,16)

InChI Key

ARGAGMONNGMNFI-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1OCC(CO)O)N=C(NC2=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Amino-6-chloro-9-(2,3-dihydroxyprop-1-oxy)purine (100 mg, 0.39 mmol) was dissolved in 80% formic acid solution and stirred at 100° C. for 2.5 hours. The reaction was evaporated to dryness under reduced pressure and the residue treated with methanol (5 ml) and 0.88 ammonia solution (3 ml). After stirring the reaction at 60° C. for 2 hours, the solvents were evaporated under reduced pressure and the residue recrystallised from water yielding the title compound (35 mg, 38%), m.p. 252°-3° C. Uv: λmax (H2O) 252 (ε12,600) nm; IR: υmax (KBr) 3330, 1690, 1640, 1605, 1540, 1475 cm-1 ; 1H NMR: δH [(CD3)2SO] 3.39 (2H, m, CH2OH), 3.72 (1H, m, CHOH), 4.10 (1H, dd, J=10.7, 7.6 Hz, 7.6 Hz, CH2ON), 4.33 (1H, dd, J=10.5, 3.3 Hz, CH2ON), 4.70 (1H, t, J= 5.7 Hz, OH), 5.15 (1H, d, J=5.2 Hz, OH), 6.62 (2H, br.s, NH2), 7.90 (1H, s, H-8), 10.58 (1H, br.s, NH); m/z 241 (M+, 3%), 210 (2), 167 (27), 151 (100), 109 (20), 61 (47). Found: C, 38.85; H, 4.66; N, 29.14%, M+ 241.0813. C8H11N5O4 requires C, 39.84; H, 4.60; N, 29.03%, M+ 241.0811.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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